Cholest-5-en-3beta-ol, 19-methoxy- Cholest-5-en-3beta-ol, 19-methoxy-
Brand Name: Vulcanchem
CAS No.: 1106-13-4
VCID: VC21007073
InChI: InChI=1S/C28H48O2/c1-19(2)7-6-8-20(3)24-11-12-25-23-10-9-21-17-22(29)13-16-28(21,18-30-5)26(23)14-15-27(24,25)4/h9,19-20,22-26,29H,6-8,10-18H2,1-5H3/t20-,22+,23+,24-,25+,26+,27-,28-/m1/s1
SMILES: CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)COC)C
Molecular Formula: C28H48O2
Molecular Weight: 416.7 g/mol

Cholest-5-en-3beta-ol, 19-methoxy-

CAS No.: 1106-13-4

Cat. No.: VC21007073

Molecular Formula: C28H48O2

Molecular Weight: 416.7 g/mol

* For research use only. Not for human or veterinary use.

Cholest-5-en-3beta-ol, 19-methoxy- - 1106-13-4

Specification

CAS No. 1106-13-4
Molecular Formula C28H48O2
Molecular Weight 416.7 g/mol
IUPAC Name (3S,8S,9S,10S,13R,14S,17R)-10-(methoxymethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Standard InChI InChI=1S/C28H48O2/c1-19(2)7-6-8-20(3)24-11-12-25-23-10-9-21-17-22(29)13-16-28(21,18-30-5)26(23)14-15-27(24,25)4/h9,19-20,22-26,29H,6-8,10-18H2,1-5H3/t20-,22+,23+,24-,25+,26+,27-,28-/m1/s1
Standard InChI Key CNPRURNPRXVSNA-TURLQYGPSA-N
Isomeric SMILES C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)COC)C
SMILES CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)COC)C
Canonical SMILES CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)COC)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator